molecular formula C₁₄H₁₇NO₃ B137656 Phyllanthine CAS No. 20072-02-0

Phyllanthine

Cat. No.: B137656
CAS No.: 20072-02-0
M. Wt: 247.29 g/mol
InChI Key: YKLWRYOORWTCQQ-ZXRVKKJVSA-N
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Description

Phyllanthine is a bioactive lignan compound predominantly found in the Phyllanthus genus, particularly in Phyllanthus amarus. This compound has been extensively studied for its medicinal properties and is known for its hepatoprotective, immunosuppressive, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phyllanthine can be extracted from the leaves of Phyllanthus amarus. The process involves pulverizing the dry leaves, followed by maceration with calcium carbonate. The macerated material is then subjected to solvent extraction using ethanol. The extract is concentrated and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Phyllanthus amarus using similar methods as described above. The process is optimized for higher yield and purity, often involving high-performance liquid chromatography for the final purification step .

Chemical Reactions Analysis

Types of Reactions: Phyllanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phyllanthine has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other bioactive lignans.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its hepatoprotective, immunosuppressive, and anti-inflammatory properties. It has shown potential in treating liver diseases, autoimmune disorders, and inflammatory conditions.

    Industry: Utilized in the formulation of herbal medicines and dietary supplements

Mechanism of Action

Phyllanthine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of Phyllanthine: this compound stands out due to its potent hepatoprotective and immunosuppressive effects, making it a valuable compound in the treatment of liver diseases and autoimmune disorders .

Properties

IUPAC Name

(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLWRYOORWTCQQ-ZXRVKKJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942096
Record name 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20072-02-0
Record name Phyllanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020072020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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